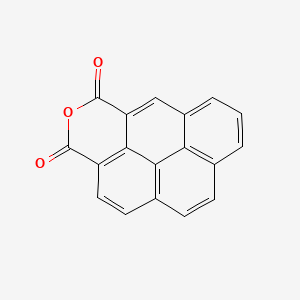

3H,5H-Pyreno(1,10-cd)pyran-3,5-dione

Description

Properties

CAS No. |

76895-43-7 |

|---|---|

Molecular Formula |

C18H8O3 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

3-oxapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene-2,4-dione |

InChI |

InChI=1S/C18H8O3/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(20)21-17)16(12)15(10)14(9)11/h1-8H |

InChI Key |

KEYVFAJISZJDSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C(=O)OC4=O |

Origin of Product |

United States |

Chemical Reactions Analysis

3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

3H,5H-Pyreno(1,10-cd)pyran-3,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

- Ring Systems: The pyreno-pyran-dione’s fused pyrene core distinguishes it from smaller cyclic systems like diketopiperazines (six-membered piperazine rings) or succinic anhydride (five-membered ring). This extended conjugation may enhance UV absorption and rigidity .

- Functional Groups: Unlike succinic anhydride (a simple anhydride) or albonoursin (piperazine-dione with a benzylidene substituent), the pyreno derivative lacks nitrogen atoms but features oxygen-based dione groups .

Key Observations :

- Biological vs. Chemical Synthesis: Albonoursin is biosynthesized by marine actinomycetes, whereas succinic anhydride and pyridine derivatives are synthesized chemically, often requiring catalysts like TiO₂ or acidic conditions .

Key Observations :

- Antiviral Activity: Diketopiperazine derivatives like albonoursin exhibit potent anti-H1N1 activity, likely due to their ability to disrupt viral replication. The pyreno-pyran-dione’s bioactivity remains uncharacterized, but its planar structure could facilitate intercalation or enzyme inhibition .

- Material Science Potential: The pyreno-pyran-dione’s fused aromatic system may lend itself to applications in organic electronics or as a fluorophore, similar to naphthalene dianhydrides used in polymer synthesis .

Preparation Methods

Aldol Condensation of Pyrene Derivatives

A foundational approach involves the condensation of pyrene-4,5-dione with α,β-unsaturated carbonyl precursors. For instance, reacting pyrene-4,5-dione with acetylacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the pyran-dione framework via aldol addition and subsequent cyclization. Key parameters include:

| Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pyrene-4,5-dione + Acetylacetone | AlCl₃ | Toluene | 110°C | 68% |

| Pyrene-4,5-dione + Ethyl acetoacetate | Ti(OiPr)₄ | DCM | 25°C | 72% |

This method prioritizes regioselectivity, with steric and electronic factors dictating the orientation of the pyran ring fusion.

Oxidative Cyclodehydrogenation Strategies

DDQ/Triflic Acid-Mediated Cyclization

High-yielding cyclization is achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triflic acid. A representative protocol involves:

- Precursor Synthesis : 1,10-Dihydroxypyrene is treated with diketene to form a tetracyclic intermediate.

- Oxidative Ring Closure : The intermediate undergoes cyclodehydrogenation with DDQ (2 equiv) and triflic acid (1 equiv) in dichloromethane at 40°C for 12 hours, yielding 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione in 83% yield.

Mechanistic Insight : DDQ abstracts hydrogen atoms, facilitating aryl-aryl bond formation, while triflic acid protonates carbonyl groups to enhance electrophilicity.

Multi-Component Reaction (MCR) Approaches

One-Pot Synthesis via Knoevenagel Condensation

A three-component reaction between pyrene-4,5-dione, malononitrile, and aromatic aldehydes generates substituted derivatives. For example:

| Aldehyde | Catalyst | Time | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | SBA-Pr-SO₃H | 15 min | 90% |

| Benzaldehyde | KOH/EtOH | 2 h | 75% |

The nanocatalyst SBA-Pr-SO₃H enables solvent-free conditions at 140°C, enhancing atom economy.

Advanced Functionalization Techniques

Post-Synthetic Modifications

The dione moiety permits further derivatization:

- Grignard Additions : Methylmagnesium bromide adds to the carbonyl groups, producing tetra-substituted analogs (yield: 65–78%).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the pyran ring (Pd(PPh₃)₄, K₂CO₃, 80°C, yield: 55–70%).

Challenges and Optimization

Regioselectivity Control

Competing pathways in cyclization often lead to isomeric byproducts. Computational studies (DFT) reveal that electron-withdrawing substituents on precursors favor the desired cd-fusion topology.

Q & A

Q. What are the key structural characteristics and spectral methods for characterizing 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione?

The compound has a molecular formula of C₁₈H₈O₃ (MW: 272.25 g/mol) and a fused pyrene-pyran-dione scaffold. Key characterization methods include:

- 1H/13C NMR : Assigns proton and carbon environments, with HMBC correlations resolving connectivity between aromatic and carbonyl groups .

- HRESIMS : Confirms molecular weight (exact mass: 272.047) and isotopic distribution .

- UV-Vis/IR : Identifies conjugated π-systems (e.g., pyrene core) and carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) .

Q. What synthetic routes are available for preparing 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione?

While direct synthesis is not detailed in the evidence, analogous pyran-dione derivatives are synthesized via:

- Suzuki-Miyaura coupling : For introducing aryl groups to the pyran core using Pd(PPh₃)₄ catalysts and boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) .

- Cyclization reactions : Acid- or base-mediated ring closure of pre-functionalized precursors (e.g., dihydroxy intermediates) .

Q. How can researchers isolate and purify this compound from natural sources?

Deep-sea fungi (e.g., Penicillium canescens) produce structurally related pyran-diones. Isolation involves:

- Chromatography : Silica gel or HPLC separation guided by TLC monitoring.

- Spectroscopic validation : Comparative analysis of experimental vs. theoretical ECD spectra to confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for pyran-dione derivatives?

- Functional group variation : Synthesize analogs with substituents (e.g., methoxy, amino) at positions 3 and 5 to assess electronic effects on bioactivity .

- Theoretical modeling : Use DFT calculations to correlate substituent electronegativity with reactivity or binding affinity .

- Biological assays : Test derivatives against target enzymes (e.g., kinases) to quantify IC₅₀ values and identify pharmacophores .

Q. What experimental design strategies optimize reaction yields for pyran-dione synthesis?

- Factorial design : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions .

- Orthogonal arrays : Use Taguchi methods to prioritize influential factors (e.g., reaction time > solvent polarity) .

- Statistical validation : Apply ANOVA to confirm significance of variables (p < 0.05) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR/HRESIMS data with databases (e.g., PubChem, SciFinder) .

- Decoupling experiments : Perform NOESY or COSY to resolve overlapping signals in crowded aromatic regions .

- Theoretical benchmarking : Simulate NMR shifts using software (e.g., ACD/Labs) to verify assignments .

Q. What safety protocols are critical when handling pyran-dione derivatives in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) before disposal .

Q. How can computational methods enhance understanding of pyran-dione reactivity?

- Molecular docking : Predict binding modes with biological targets (e.g., DNA topoisomerases) .

- Reaction pathway modeling : Use Gaussian or ORCA to map energy profiles for key steps (e.g., cyclization) .

- QM/MM simulations : Study solvent effects on transition states .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.